N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound features a biphenyl-ethylidene group linked to a sulfanyl acetohydrazide moiety, which is further substituted with a 4H-1,2,4-triazole ring bearing 4,5-bis(4-methylphenyl) groups. The structural complexity arises from the conjugation of aromatic systems (biphenyl, methylphenyl) and heterocyclic components (triazole), which confer unique electronic and steric properties.
Properties
Molecular Formula |
C32H29N5OS |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5OS/c1-22-9-13-28(14-10-22)31-35-36-32(37(31)29-19-11-23(2)12-20-29)39-21-30(38)34-33-24(3)25-15-17-27(18-16-25)26-7-5-4-6-8-26/h4-20H,21H2,1-3H3,(H,34,38)/b33-24+ |
InChI Key |
WAQBPGBWNSKOBM-IWBSIUBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:
Preparation of 1,1’-biphenyl-4-carbaldehyde: This intermediate is synthesized through the oxidation of 1,1’-biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).
Formation of the hydrazone: The 1,1’-biphenyl-4-carbaldehyde is then reacted with 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide in the presence of an acid catalyst to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazones, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets.
Antimicrobial Activity :
Research indicates that hydrazone derivatives, including this compound, show significant antimicrobial properties. A study demonstrated that similar hydrazone compounds exhibit activity against various bacterial strains, suggesting that N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could be effective against resistant bacterial infections .
Anticancer Properties :
Hydrazine derivatives have been investigated for their anticancer potential. The triazole moiety is known to enhance the cytotoxicity of compounds against cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis .
Agricultural Applications
The compound's unique structure may also be beneficial in agricultural chemistry.
Fungicidal Activity :
Research has indicated that triazole derivatives possess fungicidal properties. The incorporation of the triazole ring in this compound suggests potential applications as a fungicide against crop diseases. Field studies are necessary to evaluate its effectiveness in real-world agricultural settings .
Plant Growth Regulation :
Triazole-based compounds can act as plant growth regulators. They may influence the hormonal balance within plants, promoting growth and enhancing resistance to environmental stressors . Further studies are required to quantify these effects specifically for this compound.
Materials Science Applications
The compound's structural characteristics make it suitable for various applications in materials science.
Polymer Chemistry :
Due to its ability to form stable bonds, this compound can be utilized in synthesizing new polymers. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability .
Nanotechnology :
The compound's unique chemical structure may allow it to serve as a precursor for nanomaterials. Research into the synthesis of nanoparticles using hydrazone derivatives has shown promising results in creating materials with specific electronic and optical properties .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Triazole Substituents
- Compound: N′-[(1E)-1-(Biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Key Difference: The triazole ring is substituted with a 4-methoxyphenyl group at position 5 instead of a 4-methylphenyl.
- ZE-4b (): N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide Key Difference: Pyridine replaces methylphenyl at position 5.
Analogues with Varied Hydrazide Backbones
Compound : (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Key Difference: Chlorophenyl groups and a thione (-S-) group replace the sulfanyl acetohydrazide.
Research Findings and Implications
- Electronic and Steric Effects : The biphenyl and bis-methylphenyl groups in the target compound create significant steric bulk, which may limit membrane permeability but improve target specificity compared to smaller analogues (e.g., ’s benzofuran derivative) .
- Enzyme assays are needed for validation .
- Synthetic Flexibility : The acetohydrazide backbone allows for modular substitution, as seen in and , enabling tuning of electronic properties (e.g., pyridine for basicity, methoxy for polarity) .
Biological Activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound characterized by its complex structure, incorporating biphenyl and triazole moieties. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol. Its IUPAC name is 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N5O2S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
| InChI Key | PEPFZFVHDZKFIZ-TURZUDJPSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Biphenyl Moiety : Achieved through Suzuki coupling reactions.
- Synthesis of Triazole Ring : Cyclization reactions involving hydrazine and dicarbonyl compounds.
- Thioacetohydrazide Formation : Reaction of thioesters with hydrazine.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that derivatives containing triazole and hydrazide functionalities possess notable antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .
- Case Study : A derivative demonstrated selective cytotoxicity against leukemia cell lines with GI50 values indicating effective inhibition at low concentrations .
Case Studies
Several studies have focused on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
